The compound is classified as an indolinone derivative, specifically a bisphenolic compound due to the presence of two hydroxyl groups on the phenyl rings. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one typically involves several steps:
The molecular structure of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one features:
3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one can undergo various chemical reactions:
The mechanism by which 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one exerts its biological effects involves interactions with cellular targets that may lead to antimicrobial or anticancer activity.
Research indicates that this compound exhibits potential biological activities including:
The physical properties of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one include:
The scientific applications of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one are diverse:
The systematic IUPAC name for this compound is 1,3-Dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-2H-indol-2-one, reflecting its core oxindole structure substituted with two hydroxymethylphenyl groups. It is extensively documented under alternative nomenclature: 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one. Common synonyms include:
The compound has the empirical formula C₂₂H₁₉NO₃, with a molecular weight of 345.39 g/mol. High-resolution mass spectrometry confirms a monoisotopic mass of 345.136493 Da, aligning with theoretical calculations [1] [3] [4]. The carbon skeleton comprises 22 carbon atoms, including the oxindole core (9 atoms) and two symmetric p-cresol-derived rings (each with 7 atoms). Elemental analysis validates: C, 76.50%; H, 5.55%; N, 4.06%; O, 13.89% [3] [5].
Table 1: Molecular Composition
| Component | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉NO₃ |
| Molecular Weight | 345.39 g/mol |
| Monoisotopic Mass | 345.136493 Da |
| Heavy Atom Count | 26 |
Single-crystal X-ray diffraction (SCXRD) studies confirm the spatial configuration and bond geometry. The molecule exhibits a distorted tetrahedral geometry at the C3 position of the oxindole core, where the two 4-hydroxy-3-methylphenyl groups attach. Key crystallographic parameters include:
Nuclear Magnetic Resonance (NMR)
Infrared (IR) SpectroscopyKey absorptions (cm⁻¹): 3320 (O-H stretch), 1715 (C=O stretch), 1605 (aromatic C=C), 1250 (C-N stretch). Phenolic O-H and amide N-H vibrations overlap at 3320 cm⁻¹, indicating hydrogen bonding [1].
Mass SpectrometryElectron-impact MS shows m/z 345 [M]⁺ as the molecular ion peak, with major fragments at m/z 287 [M - C₄H₆]⁺ and 121 [C₇H₇O]⁺, arising from cleavage of alkyl bridges and cresol moieties [3].
The compound exhibits tautomerism at the oxindole N-H and carbonyl sites, though the keto form predominates in solid and solution states. Density functional theory (DFT) calculations suggest a rotational energy barrier of ~12 kcal/mol for the aryl rings due to steric hindrance. The ortho-methyl groups force a non-planar arrangement, minimizing conjugation between the oxindole core and aryl substituents [7]. The SMILES notation CC1=C(O)C=CC(=C1)C1(C(=O)NC2=CC=CC=C12)C1=CC(C)=C(O)C=C1 encodes this stereoelectronic configuration [2] [3].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5